molecular formula C14H14ClNO B1328356 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine CAS No. 946728-32-1

2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine

Cat. No.: B1328356
CAS No.: 946728-32-1
M. Wt: 247.72 g/mol
InChI Key: JVIOWJNYKUPPGP-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine is an organic compound with the molecular formula C13H12ClNO It is a derivative of aniline, characterized by the presence of chloro and methyl substituents on the phenoxy and phenyl rings, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine typically involves the reaction of 2-chloro-5-methylphenol with 2-chloro-5-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(2-Chloro-5-methylphenoxy)propanoyl chloride
  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol
  • 2-(2-Chloro-5-methylphenoxy)-N-cyclopentylpropanamide

Comparison: Compared to these similar compounds, 2-(2-Chloro-5-methylphenoxy)-5-methylphenylamine is unique due to its specific substitution pattern and resulting chemical properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-4-6-13(12(16)7-9)17-14-8-10(2)3-5-11(14)15/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIOWJNYKUPPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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